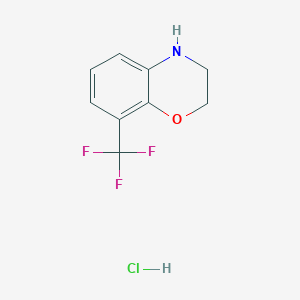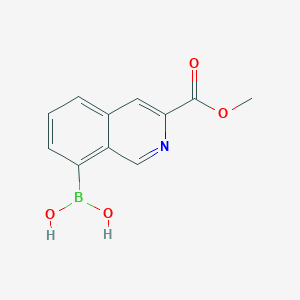
(3-(Methoxycarbonyl)isoquinolin-8-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Methoxycarbonyl)isoquinolin-8-yl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boronic acid group attached to an isoquinoline ring, which is further substituted with a methoxycarbonyl group. The presence of the boronic acid moiety makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxycarbonyl)isoquinolin-8-yl)boronic acid typically involves the borylation of an appropriate isoquinoline precursor. One common method is the palladium-catalyzed borylation of 3-(methoxycarbonyl)isoquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3-(Methoxycarbonyl)isoquinolin-8-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Protodeboronation: Reagents such as acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products Formed
科学的研究の応用
(3-(Methoxycarbonyl)isoquinolin-8-yl)boronic acid has several applications in scientific research:
作用機序
The mechanism of action of (3-(Methoxycarbonyl)isoquinolin-8-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in biochemical applications .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
Pinacol Boronic Esters: These are more stable boronic acid derivatives used in various organic transformations.
Uniqueness
(3-(Methoxycarbonyl)isoquinolin-8-yl)boronic acid is unique due to its isoquinoline core, which imparts additional reactivity and potential for functionalization compared to simpler boronic acids. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
特性
分子式 |
C11H10BNO4 |
|---|---|
分子量 |
231.01 g/mol |
IUPAC名 |
(3-methoxycarbonylisoquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C11H10BNO4/c1-17-11(14)10-5-7-3-2-4-9(12(15)16)8(7)6-13-10/h2-6,15-16H,1H3 |
InChIキー |
IYZZIELUIPZZOI-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C=NC(=CC2=CC=C1)C(=O)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl]-2-methoxy-phenol](/img/structure/B15329546.png)
![2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide](/img/structure/B15329550.png)
![6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B15329568.png)

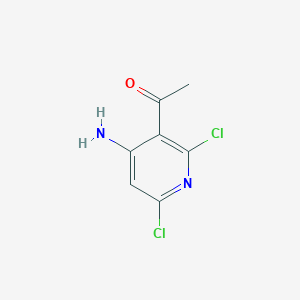
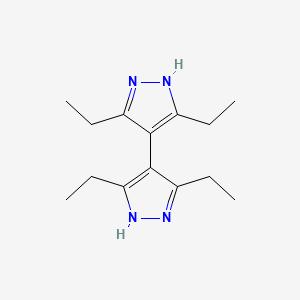

![tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate](/img/structure/B15329600.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15329605.png)

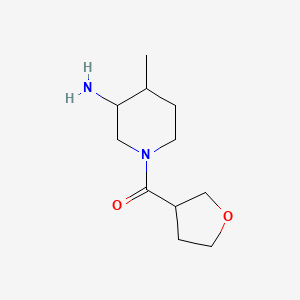
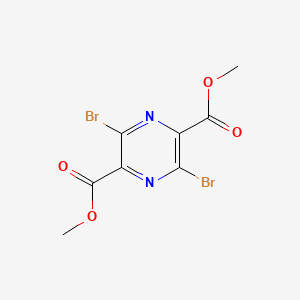
![Benzothiazole, 6-[(trifluoromethyl)thio]-](/img/structure/B15329631.png)
